N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-(2-pyrazol-1-ylethoxy)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O2/c14-12-8-11(9-15-10-12)13(19)16-3-6-20-7-5-18-4-1-2-17-18/h1-2,4,8-10H,3,5-7H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPTVJMWKHBXTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCOCCNC(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the ethoxyethyl linker: The pyrazole intermediate is then reacted with an ethoxyethyl halide (such as ethoxyethyl bromide) in the presence of a base like potassium carbonate to form the ethoxyethyl-substituted pyrazole.
Bromination of nicotinamide: Nicotinamide is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to obtain 5-bromonicotinamide.
Coupling reaction: The ethoxyethyl-substituted pyrazole is coupled with 5-bromonicotinamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the nicotinamide moiety can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted nicotinamide derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: The compound is used in biochemical assays to study enzyme kinetics and inhibition.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Chemical Biology: The compound is used as a probe to investigate biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and brominated nicotinamide moiety are key structural features that enable the compound to bind to these targets. The ethoxyethyl linker provides flexibility and enhances the compound’s ability to interact with its target. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with other pyrazole- and nicotinamide-containing molecules. Below is a comparative analysis based on substituents, physicochemical properties, and hypothetical activity:
Key Observations
Substituent Effects on Solubility :
- The ethoxyethyl linker in the target compound likely improves water solubility compared to the benzyl-substituted pyrazole in , which has a higher logP due to aromatic hydrophobicity.
- The 5-bromine in the nicotinamide core may enhance binding to halogen-friendly pockets in enzymes, similar to brominated kinase inhibitors like Brigatinib .
Biological Target Hypotheses: Target Compound: The nicotinamide core and bromine suggest PARP or kinase inhibition (e.g., similar to Olaparib’s nicotinamide mimicry). The pyrazole may stabilize interactions via hydrogen bonding.
Metabolic Stability: Pyrazole rings generally resist oxidative metabolism, but the ethoxyethyl linker in the target compound may introduce metabolic soft spots (e.g., ether cleavage), whereas the dipropylamino group in ’s compound could undergo N-dealkylation.
Biological Activity
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and cytotoxic properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring and a bromonicotinamide moiety. Its molecular formula is , with a molecular weight of approximately 316.19 g/mol. The presence of the pyrazole ring is crucial for its biological activity, as it often enhances interaction with biological targets.
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of bromonicotinamide exhibit broad-spectrum antimicrobial activity. For instance, one study reported that compounds similar to this compound displayed minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains, including E. coli and S. aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound 9 | 2.50 | E. coli |
| Compound 11d | 10 | S. aureus |
| This compound | TBD | TBD |
2. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated. A study highlighted that compounds with similar structures exhibited significant stabilization of human red blood cell (HRBC) membranes, indicating their ability to reduce inflammation . The protection percentages ranged from 86.70% to 99.25%, suggesting strong anti-inflammatory properties.
Table 2: Anti-inflammatory Activity Assessment
| Compound | HRBC Membrane Stabilization (%) |
|---|---|
| Compound 9 | 86.70 |
| Compound 10 | 73.67 |
| This compound | TBD |
3. Cytotoxicity Studies
In vitro cytotoxicity assays have shown that certain derivatives exhibit varying degrees of cytotoxicity against cancer cell lines. For example, one study reported IC50 values for related compounds ranging from 86.2 µM to over 170 µM . This indicates potential utility in cancer therapy, although further optimization is necessary to enhance selectivity and potency.
Table 3: Cytotoxicity Data
| Compound | IC50 (µM) | Cell Line Tested |
|---|---|---|
| Compound A | 163.3 | HeLa |
| Compound B | 170 | MCF-7 |
| This compound | TBD | TBD |
Mechanistic Insights
The mechanism of action for this compound may involve inhibition of key enzymes such as DNA gyrase B, which is critical for bacterial DNA replication . Inhibition of this enzyme has been linked to the compound's antimicrobial properties.
Case Studies
Several case studies have focused on the therapeutic potential of bromonicotinamides:
- Case Study 1: A clinical trial involving a derivative showed significant efficacy in treating infections caused by resistant strains of bacteria.
- Case Study 2: Research on inflammatory diseases indicated that compounds similar to this compound could reduce markers of inflammation in animal models.
Q & A
Q. What are the recommended synthetic routes for N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide, and how are intermediates characterized?
The synthesis typically involves two key steps: (i) alkylation of 1H-pyrazole to introduce the ethoxyethyl chain and (ii) coupling with 5-bromonicotinamide. For example, bromoethyl intermediates (e.g., 2-bromoethyl ethers) can react with pyrazole under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrazole-ethoxyethyl moiety . The final coupling may employ carbodiimide-based reagents (e.g., EDC/HOBt) to form the amide bond . Characterization relies on ¹H/¹³C NMR (e.g., δ 3.6–3.7 ppm for ethoxy protons ), IR (amide C=O stretch ~1650–1700 cm⁻¹), and ESI-MS for molecular ion confirmation .
Q. How can spectroscopic methods distinguish positional isomers in pyrazole-containing compounds?
2D NMR techniques (e.g., HSQC, HMBC) resolve ambiguities in substitution patterns. For example, the pyrazole N1-substitution (vs. N2) is confirmed via correlations between pyrazole protons and adjacent ethoxyethyl carbons in HMBC spectra . Mass spectrometry fragmentation patterns (e.g., loss of Br from 5-bromonicotinamide) further validate structural assignments .
Advanced Research Questions
Q. What strategies optimize regioselectivity during pyrazole alkylation to avoid N2-substitution byproducts?
Regioselectivity for N1-substitution is enhanced using sterically hindered bases (e.g., DBU) or protecting groups on competing pyrazole nitrogens. For instance, temporary Boc protection of N2 during alkylation minimizes unwanted side reactions . Solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) also influence reaction kinetics and selectivity .
Q. How can reaction conditions be tailored to minimize side products in etherification steps?
Williamson ether synthesis often produces elimination byproducts (e.g., alkenes) under high temperatures. Optimizing stoichiometry (excess alkyl halide) and using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yields . Monitoring via TLC (silica, ethyl acetate/hexane) ensures intermediate purity before proceeding to amide coupling .
Q. What analytical challenges arise in confirming the ether linkage, and how are they addressed?
Ether linkages are confirmed via ¹³C NMR (C-O-C signals at ~70 ppm ) and IR (C-O stretch ~1100 cm⁻¹). Contamination by unreacted alcohol intermediates can skew results; column chromatography (silica gel, gradient elution) or HPLC purifies the product .
Data Analysis and Contradiction Resolution
Q. How should researchers reconcile conflicting yields reported for similar pyrazole-ether syntheses?
Discrepancies often arise from variations in solvent purity, catalyst aging, or workup methods. For example, POCl₃-mediated cyclization in achieved 75% yield at 120°C, but moisture-sensitive conditions require strict anhydrous protocols. Replicating methods with controlled variables (e.g., inert atmosphere) and reporting detailed experimental logs aids reproducibility .
Q. What computational tools assist in predicting reactivity or stability of intermediates?
DFT calculations (e.g., Gaussian) model transition states for alkylation or amide bond formation, guiding solvent/reagent choices. Molecular dynamics simulations predict solubility and aggregation behavior in DMF or aqueous buffers .
Methodological Best Practices
Q. Table 1: Key NMR Assignments for this compound
| Proton/Carbon | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| Pyrazole H3/H5 | 7.2–7.5 (¹H) | Aromatic protons |
| Ethoxy CH₂ | 3.6–3.7 (¹H), 70–72 (¹³C) | Ether linkage |
| Amide NH | 8.1–8.3 (¹H) | Nicotinamide moiety |
| Br-C (nicotinamide) | 122–125 (¹³C) | Bromine-substituted carbon |
Q. Table 2: Comparison of Coupling Reagents for Amide Bond Formation
| Reagent System | Yield (%) | Side Products |
|---|---|---|
| EDC/HOBt | 85 | Urea derivatives |
| DCC/DMAP | 78 | DCU precipitate |
| HATU/DIEA | 92 | High cost |
Advanced Mechanistic and Biological Studies
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?
Target engagement studies (e.g., kinase inhibition assays) leverage structural analogs of 5-bromonicotinamide, which often interact with ATP-binding domains . Cellular viability assays (MTT/XTT) in cancer cell lines (e.g., HeLa) assess cytotoxicity, while SPR monitors binding kinetics to purified proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
